

Penehyclidine Hydrochloride: Application Notes and Protocols for In Vivo Research

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Compound of Interest

Compound Name: Penehyclidine

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Introduction

Penehyclidine hydrochloride (PHC) is a selective anticholinergic agent with potent antimuscarinic and antinicotinic activities.[1] It is clinically used for premedication in anesthesia and in the treatment of organophosphate poisoning.[2][3] Emerging in vivo research has highlighted its significant protective effects against a variety of inflammatory conditions, including sepsis, acute lung injury (ALI), and ischemia-reperfusion injury in various organs.[4][5] These protective effects are attributed to its ability to modulate key inflammatory and oxidative stress signaling pathways.

This document provides a comprehensive overview of the in vivo applications of **penehyclidine** hydrochloride, including detailed dosage information, experimental protocols, and an exploration of its molecular mechanisms of action.

Data Presentation: In Vivo Dosages of Penehyclidine Hydrochloride

The following table summarizes effective dosages of **penehyclidine** hydrochloride used in various in vivo models. Researchers should note that the optimal dosage may vary depending on the specific animal model, disease state, and experimental endpoint.

Animal Model	Condition	Dosage Range	Route of Administration	Key Findings
Mouse	Sepsis (Cecal Ligation and Puncture - CLP)	0.3 - 0.45 mg/kg	Intraperitoneal (IP)	Reduced serum TNF- α , decreased lipid peroxidation, and improved survival.
Mouse	Renal Ischemia-Reperfusion (I/R) Injury	0.1 - 1.0 mg/kg	Intravenous (IV)	Ameliorated renal injury by activating the Nrf2 signaling pathway.
Mouse	Sepsis-induced Acute Lung Injury (CLP model)	0.45 mg/kg	Intraperitoneal (IP)	Decreased pulmonary microvascular permeability.
Rat	Lipopolysaccharide (LPS)-induced Acute Lung Injury (ALI)	0.3 - 3.0 mg/kg	Intraperitoneal (IP)	Attenuated lung injury in a dose-dependent manner.
Rat	LPS-induced Acute Lung Injury (ALI)	1.0 mg/kg	Intravenous (IV)	Reduced pulmonary edema and inflammation.
Rat	Renal Ischemia-Reperfusion (I/R) Injury	0.45 mg/kg	Intravenous (IV)	Protected kidneys by reducing oxidative stress and apoptosis.

Rat	Chronic Obstructive Pulmonary Disease (COPD) with Mechanical Ventilation	1.0 mg/kg	Intravenous (IV)	Alleviated pulmonary inflammatory response.
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Experimental Protocols

Protocol 1: Penethyclidine Hydrochloride in a Murine Sepsis Model

This protocol details the induction of sepsis in mice using the cecal ligation and puncture (CLP) model and the administration of **penethyclidine** hydrochloride.

Materials:

- **Penethyclidine** hydrochloride (PHC)
- Sterile 0.9% saline
- Anesthetic agent (e.g., ketamine/xylazine cocktail)
- Surgical instruments (scissors, forceps)
- Suture material (e.g., 4-0 silk)
- 27G needle

Procedure:

- **Animal Preparation:** Acclimatize male C57BL/6 mice (8-12 weeks old) for at least one week under standard laboratory conditions.
- **PHC Preparation:** Prepare a stock solution of PHC in sterile saline. The final injection volume should be approximately 100-200 µL.

- **Anesthesia:** Anesthetize the mice using an appropriate anesthetic regimen. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
- **Surgical Procedure (CLP):**
 - Make a 1-2 cm midline laparotomy incision to expose the cecum.
 - Ligate the cecum distal to the ileocecal valve with a 4-0 silk suture.
 - Puncture the ligated cecum once or twice with a 27G needle.
 - Gently squeeze the cecum to express a small amount of fecal content.
 - Return the cecum to the peritoneal cavity and close the abdominal incision in two layers.
- **PHC Administration:** Administer PHC (0.3-0.45 mg/kg, IP) or an equivalent volume of saline (for the control group) one hour prior to the CLP surgery.
- **Post-operative Care:** Provide fluid resuscitation with pre-warmed sterile saline (0.5-1 mL, subcutaneous) immediately after surgery. Monitor the animals closely for signs of distress.
- **Endpoint Analysis:** Collect blood and tissue samples at predetermined time points (e.g., 6, 12, 24 hours post-CLP) for analysis of inflammatory markers (e.g., TNF- α , IL-6 by ELISA), organ damage markers, and survival rates.

Protocol 2: Penethyclidine Hydrochloride in a Rat Model of Acute Lung Injury

This protocol describes the induction of acute lung injury (ALI) in rats using lipopolysaccharide (LPS) and the administration of **penethyclidine** hydrochloride.

Materials:

- **Penethyclidine** hydrochloride (PHC)
- Lipopolysaccharide (LPS) from *E. coli*
- Sterile 0.9% saline

- Anesthetic agent (e.g., isoflurane or ketamine/xylazine)
- Intratracheal instillation device

Procedure:

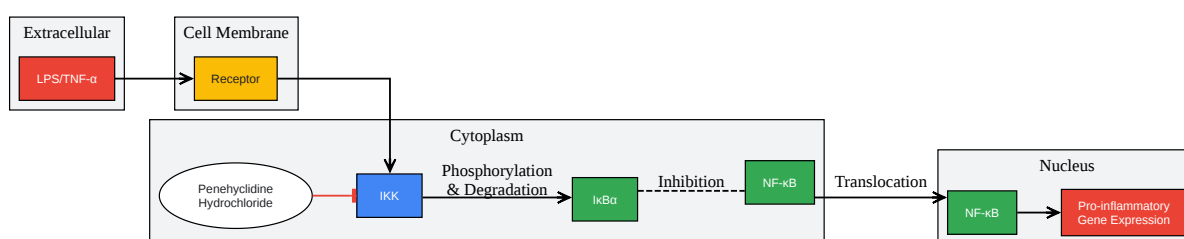
- **Animal Preparation:** Acclimatize male Sprague-Dawley rats (200-250 g) for at least one week.
- **PHC and LPS Preparation:** Dissolve PHC in sterile saline. Dissolve LPS in sterile saline to the desired concentration.
- **Anesthesia:** Anesthetize the rats.
- **LPS Instillation:**
 - Expose the trachea through a small midline incision in the neck.
 - Intratracheally instill LPS (e.g., 5 mg/kg) in a small volume of saline (e.g., 50-100 μ L).
 - Suture the incision.
- **PHC Administration:** Administer PHC intravenously via the tail vein (e.g., 1.0 mg/kg) or intraperitoneally (e.g., 0.3-3.0 mg/kg) at a specified time point relative to LPS administration (e.g., 30 minutes before or 1 hour after).
- **Monitoring and Sample Collection:** Monitor the animals for signs of respiratory distress. At the experimental endpoint (e.g., 6, 24 hours post-LPS), euthanize the animals and collect bronchoalveolar lavage fluid (BALF) and lung tissue.
- **Endpoint Analysis:** Analyze BALF for total and differential cell counts and protein concentration. Analyze lung tissue for histological changes (H&E staining), myeloperoxidase (MPO) activity, and expression of inflammatory mediators.

Signaling Pathways and Mechanisms of Action

Penethyclidine hydrochloride exerts its protective effects by modulating several key intracellular signaling pathways involved in inflammation and oxidative stress.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In various in vivo models, PHC has been shown to inhibit the activation of NF-κB, thereby reducing the transcription of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

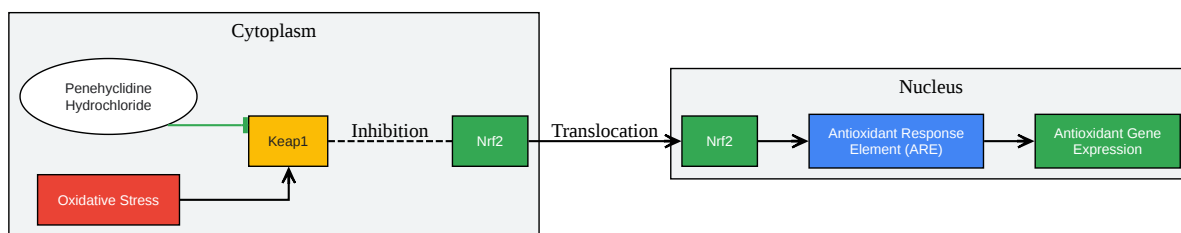


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Caption: **Penheyclidine** hydrochloride inhibits the NF-κB signaling pathway.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical regulator of the antioxidant response. PHC has been demonstrated to activate Nrf2, leading to the upregulation of antioxidant enzymes and protection against oxidative stress-induced cellular damage.

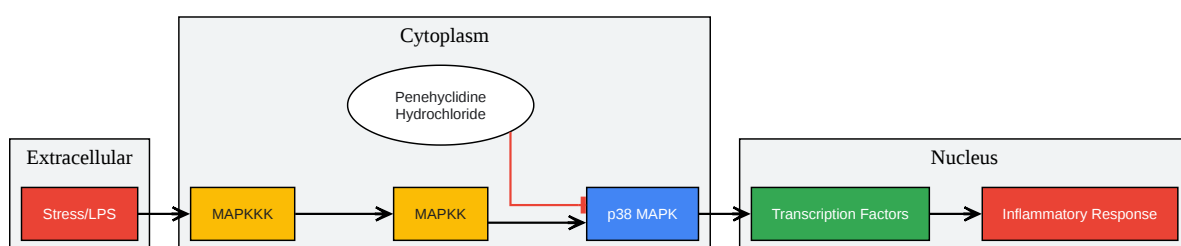


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Caption: **Penhyclidine** hydrochloride activates the Nrf2 antioxidant pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, including p38 and JNK, is also involved in the inflammatory response. Studies have shown that PHC can suppress the phosphorylation of p38 MAPK, further contributing to its anti-inflammatory effects.



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Caption: **Penhyclidine** hydrochloride inhibits the p38 MAPK signaling pathway.

Conclusion

Penahyclidine hydrochloride demonstrates significant therapeutic potential in a range of in vivo models of inflammatory diseases. Its multifaceted mechanism of action, involving the inhibition of pro-inflammatory pathways and the activation of antioxidant responses, makes it a compelling candidate for further investigation in drug development. The protocols and dosage information provided herein serve as a valuable resource for researchers designing in vivo studies to explore the full therapeutic utility of this compound.

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